molecular formula C11H17BO4 B13990828 (5-Isopropyl-2,4-dimethoxyphenyl)boronic acid

(5-Isopropyl-2,4-dimethoxyphenyl)boronic acid

Katalognummer: B13990828
Molekulargewicht: 224.06 g/mol
InChI-Schlüssel: WLUQWJWTALOWNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Isopropyl-2,4-dimethoxyphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with isopropyl and methoxy groups. It is commonly used in various chemical reactions, particularly in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isopropyl-2,4-dimethoxyphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for the preparation of various boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Isopropyl-2,4-dimethoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

    Phenols: Formed through oxidation of the boronic acid group.

Wissenschaftliche Forschungsanwendungen

(5-Isopropyl-2,4-dimethoxyphenyl)boronic acid has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.

    Material Science: Used in the synthesis of advanced materials with unique properties.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Wirkmechanismus

The mechanism of action of (5-Isopropyl-2,4-dimethoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the reactant. In Suzuki-Miyaura coupling, the boronic acid reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with the aryl halide to form the desired biaryl product . The presence of the isopropyl and methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5-Isopropyl-2,4-dimethoxyphenyl)boronic acid is unique due to the presence of both isopropyl and methoxy groups on the phenyl ring, which can enhance its reactivity and selectivity in certain chemical reactions. The combination of these substituents can also influence the compound’s solubility and stability, making it a valuable reagent in organic synthesis.

Eigenschaften

Molekularformel

C11H17BO4

Molekulargewicht

224.06 g/mol

IUPAC-Name

(2,4-dimethoxy-5-propan-2-ylphenyl)boronic acid

InChI

InChI=1S/C11H17BO4/c1-7(2)8-5-9(12(13)14)11(16-4)6-10(8)15-3/h5-7,13-14H,1-4H3

InChI-Schlüssel

WLUQWJWTALOWNZ-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=C(C=C1OC)OC)C(C)C)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.